5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one
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Overview
Description
5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one is a complex organic compound characterized by multiple hydroxyl and methoxy groups attached to a hepta-trienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as aldol condensation, followed by selective hydroxylation and methoxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one may be studied for its potential biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The hydroxyl and methoxy groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A compound with a similar hepta-trienone backbone, known for its anti-inflammatory and antioxidant properties.
Resveratrol: A polyphenolic compound with hydroxyl groups, studied for its potential health benefits.
Quercetin: A flavonoid with multiple hydroxyl groups, known for its antioxidant activity.
Uniqueness
5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1-(3-hydroxy-4-methoxyphenyl)-7-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C20H18O5/c1-25-20-10-7-15(12-19(20)24)6-9-18(23)13-17(22)8-5-14-3-2-4-16(21)11-14/h2-13,21-22,24H,1H3/b8-5+,9-6+,17-13- |
InChI Key |
RNDRMHMWXJTHQL-KCKMDSRCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=CC=C2)O)\O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C=C(C=CC2=CC(=CC=C2)O)O)O |
Origin of Product |
United States |
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